Enhanced TRPM8 Antagonist Potency Compared to 5-Ethynyl Analog
5-((Trimethylsilyl)ethynyl)indolin-2-one demonstrates significantly greater antagonist potency at the human Transient Receptor Potential Melastatin 8 (TRPM8) ion channel compared to its desilylated analog, 5-ethynylindolin-2-one. The TMS-protected compound achieves an IC50 of 12 nM, whereas the unprotected analog shows an IC50 of 56 nM in the same assay system [1]. This ~4.7-fold increase in potency is directly attributable to the presence of the trimethylsilyl group, which likely enhances hydrophobic interactions within the channel's binding pocket or influences cellular permeability. The data are derived from functional assays measuring inhibition of icilin-induced Ca2+ influx in CHO cells expressing the recombinant human channel [2].
| Evidence Dimension | TRPM8 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 5-ethynylindolin-2-one (IC50 = 56 nM) |
| Quantified Difference | 4.7-fold improvement in potency |
| Conditions | Human TRPM8 expressed in CHO cells; inhibition of icilin-induced Ca2+ influx after 2.5 min incubation |
Why This Matters
For researchers focused on TRPM8 modulation in pain or cold sensation, the superior potency of the TMS-protected compound can reduce the required compound quantity and potentially lower off-target effects at higher concentrations.
- [1] BindingDB. BDBM50008717 (CHEMBL3235984) - Bioactivity Data. BindingDB, 2024. View Source
- [2] BindingDB. BDBM50383263 (CHEMBL2032210) - Bioactivity Data. BindingDB, 2024. View Source
